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Compound Name:
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tetrafluoronickelate(2-)

Cat. No.: B078005 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the catalytic applications of

nickel(II) fluoride and its complexes in various organic transformations. The information is

intended to guide researchers in developing and implementing nickel-catalyzed reactions in

their own laboratories.

Cross-Coupling Reactions
Nickel(II) fluoride complexes have emerged as versatile and cost-effective catalysts for a range

of cross-coupling reactions, offering an alternative to traditional palladium-based systems.

Suzuki-Miyaura Coupling of Aryl Fluorides with
Organozinc Reagents
The activation of inert C-F bonds is a significant challenge in synthetic chemistry. Nickel(II)

complexes, such as Ni(PCy3)2Cl2, have proven to be effective catalysts for the Suzuki-Miyaura

coupling of aryl fluorides with organozinc reagents, enabling the formation of biaryl compounds

with high efficiency.[1][2][3]
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Entry Aryl Fluoride
Organozinc
Reagent

Product Yield (%)

1 4-Fluorotoluene PhZnCl 4-Methylbiphenyl 85

2 4-Fluoroanisole PhZnCl
4-

Methoxybiphenyl
92

3

1-

Fluoronaphthale

ne

PhZnCl

1-

Phenylnaphthale

ne

88

4 2-Fluoropyridine PhZnCl 2-Phenylpyridine 75

5

4-

Fluorobenzonitril

e

MeZnCl 4-Cyanotoluene 65

Experimental Protocol:

A detailed protocol for the Ni(PCy3)2Cl2-catalyzed cross-coupling of aryl fluorides with

organozinc reagents is as follows:

Reagent Preparation: In a nitrogen-filled glovebox, add Ni(PCy3)2Cl2 (5 mol%) to a flame-

dried Schlenk tube.

Reaction Setup: Add the aryl fluoride (1.0 mmol) and the organozinc reagent (1.2 mmol) to

the Schlenk tube.

Solvent Addition: Add anhydrous THF (5 mL) to the mixture.

Reaction Conditions: Stir the reaction mixture at 80 °C for 12-24 hours.

Work-up: After cooling to room temperature, quench the reaction with saturated aqueous

NH4Cl solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate

under reduced pressure. Purify the crude product by column chromatography on silica gel.
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Logical Relationship Diagram:

Ni-Catalyzed C-F Bond Activation and Cross-Coupling

Catalytic Cycle
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Caption: Catalytic cycle for the nickel-catalyzed cross-coupling of aryl fluorides.

Base-Free Decarbonylative Suzuki-Miyaura Coupling
A significant advancement in Suzuki-Miyaura couplings is the development of a base-free

protocol that utilizes acid fluorides as coupling partners. This reaction proceeds through a

"transmetalation-active" aryl-nickel-fluoride intermediate, which is generated in situ, thus

avoiding the need for an external base that can be detrimental to sensitive substrates.[4][5][6]

[7][8]
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Entry
Carboxylic
Acid
Derivative

Boronic Acid Product Yield (%)

1 Benzoyl fluoride

4-

Methoxyphenylb

oronic acid

4-

Methoxybiphenyl
95

2
4-Chlorobenzoyl

fluoride

Phenylboronic

acid
4-Chlorobiphenyl 88

3
2-Naphthoyl

fluoride

3-Thienylboronic

acid

2-(3-

Thienyl)naphthal

ene

82

4
Cinnamic acid

fluoride

Phenylboronic

acid
Stilbene 75

5
Probenecid acid

fluoride

2,6-

Difluorophenylbo

ronic acid

Probenecid-

difluorophenyl

analog

78

Experimental Protocol:

The following protocol details the in situ generation of the acid fluoride and the subsequent

nickel-catalyzed decarbonylative coupling:

Acid Fluoride Formation: To a solution of the carboxylic acid (1.0 mmol) in anhydrous THF (5

mL), add tetramethylfluoroformamidinium hexafluorophosphate (TFFH) (1.1 mmol) and

proton sponge (1.2 mmol). Stir the mixture at room temperature for 15 minutes.

Catalyst and Reagent Addition: To the same flask, add Ni(cod)2 (10 mol%), PPh2Me (20

mol%), and the arylboronic acid (1.2 mmol).

Reaction Conditions: Heat the reaction mixture at 80 °C for 16 hours.

Work-up and Purification: Follow the work-up and purification procedure described in section

1.1.
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Experimental Workflow Diagram:

Workflow for Base-Free Decarbonylative Suzuki-Miyaura Coupling

Start

In situ Acid Fluoride Formation
(Carboxylic Acid, TFFH, Proton Sponge)
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Addition of Boronic Acid
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Aqueous Work-up

Column Chromatography

Final Product
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Caption: Experimental workflow for the one-pot decarbonylative Suzuki-Miyaura coupling.
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C-F Bond Functionalization
Ni/Cu-Catalyzed Defluoroborylation of Fluoroarenes
The conversion of fluoroarenes to valuable arylboronic esters can be achieved through a

Ni/Cu-cocatalyzed defluoroborylation reaction. This method provides a powerful tool for the

late-stage functionalization of fluorinated molecules.[9][10][11][12][13]

Quantitative Data:

Entry Fluoroarene Product Yield (%)

1 1-Fluoronaphthalene
1-Naphthylboronic

acid pinacol ester
85

2
4-

Fluoroacetophenone

4-Acetylphenylboronic

acid pinacol ester
78

3 3-Fluoropyridine
3-Pyridylboronic acid

pinacol ester
65

4 1,4-Difluorobenzene
4-Fluorophenylboronic

acid pinacol ester
72

5 Fluvastatin derivative
Fluvastatin-boronic

acid pinacol ester
60

Experimental Protocol:

Reaction Setup: In a nitrogen-filled glovebox, combine the fluoroarene (1.0 mmol),

bis(pinacolato)diboron (B2pin2) (1.2 mmol), Ni(cod)2 (10 mol%), CuI (20 mol%), PCy3 (20

mol%), and CsF (2.0 mmol) in a Schlenk tube.

Solvent and Reaction Conditions: Add anhydrous toluene (5 mL) and heat the mixture at 80

°C for 24 hours.

Work-up and Purification: After cooling, filter the reaction mixture through a pad of Celite,

washing with ethyl acetate. Concentrate the filtrate and purify the residue by column

chromatography on silica gel.
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Multicomponent Reactions
Biginelli Reaction
Nickel(II) chloride hexahydrate (NiCl2·6H2O) serves as an efficient and inexpensive catalyst for

the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) via the Biginelli reaction.

This method offers significantly higher yields and shorter reaction times compared to the

classical acid-catalyzed procedure.[14][15][16][17][18]

Quantitative Data:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 15 Tech Support

https://asianpubs.org/index.php/ajchem/article/download/8909/8897
https://www.researchgate.net/publication/285534396_Catalysis_of_the_Biginelli_reaction_by_NiCl26H2O_-_One-pot_synthesis_of_34-dihydropyrimidin-2_1H-ones
https://www.researchgate.net/figure/Substrate-scope-for-the-asymmetric-Biginelli-reactiona-CIL-3b-5mol-was-dissolved-in_fig2_358305640
https://www.researchgate.net/figure/Catalysts-and-conditions-for-Biginelli-reaction_tbl1_23663562
https://www.organic-chemistry.org/namedreactions/biginelli-reaction.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078005?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Entry Aldehyde
β-
Ketoester

Urea/Thio
urea

Product Yield (%) Time (h)

1
Benzaldeh

yde

Ethyl

acetoaceta

te

Urea

5-

Ethoxycarb

onyl-4-

phenyl-6-

methyl-3,4-

dihydropyri

midin-

2(1H)-one

95 2

2

4-

Chlorobenz

aldehyde

Ethyl

acetoaceta

te

Urea

5-

Ethoxycarb

onyl-4-(4-

chlorophen

yl)-6-

methyl-3,4-

dihydropyri

midin-

2(1H)-one

92 2.5

3

4-

Nitrobenzal

dehyde

Methyl

acetoaceta

te

Urea

5-

Methoxyca

rbonyl-4-

(4-

nitrophenyl

)-6-methyl-

3,4-

dihydropyri

midin-

2(1H)-one

88 3

4 Furfural Ethyl

acetoaceta

te

Thiourea 5-

Ethoxycarb

onyl-4-(2-

furyl)-6-

methyl-3,4-

dihydropyri

85 3
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midin-

2(1H)-

thione

5
Cinnamald

ehyde

Ethyl

acetoaceta

te

Urea

5-

Ethoxycarb

onyl-6-

methyl-4-

styryl-3,4-

dihydropyri

midin-

2(1H)-one

80 4

Experimental Protocol:

Reaction Setup: In a round-bottom flask, mix the aldehyde (10 mmol), β-ketoester (10

mmol), urea or thiourea (15 mmol), and NiCl2·6H2O (10 mol%).

Solvent and Reaction Conditions: Add ethanol (20 mL) and reflux the mixture for the time

indicated in the table. Monitor the reaction progress by TLC.

Work-up: After completion, cool the reaction mixture to room temperature and pour it into

crushed ice.

Isolation and Purification: Collect the precipitated solid by filtration, wash with cold water, and

recrystallize from ethanol to obtain the pure product.

Signaling Pathway Diagram:
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Proposed Mechanism for NiCl2-Catalyzed Biginelli Reaction

Aldehyde

N-Acyliminium Ion
(stabilized by Ni(II))

+ Urea
- H2O

Urea Ketoester

Enolate

Ni(II)

Adduct

+ Iminium

Cyclization

Intramolecular
Condensation

Dihydropyrimidinone

- H2O

Click to download full resolution via product page

Caption: Key steps in the NiCl2-catalyzed Biginelli reaction.

Electrocatalysis
Urea and Water Electrooxidation
A hybrid material composed of nickel(II) fluoride and nickel phosphide (NiF2/Ni2P) has

demonstrated excellent performance as a bifunctional electrocatalyst for both the urea

oxidation reaction (UOR) and the oxygen evolution reaction (OER).[19] This catalyst exhibits

low overpotentials and high current densities, making it a promising candidate for energy-

related applications such as urea-assisted water splitting for hydrogen production.
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Quantitative Data:

Reaction Catalyst Electrolyte
Potential for
10 mA/cm² (vs.
RHE)

Current
Density at 1.5V
(vs. RHE)

OER NiF2/Ni2P 1 M KOH
1.513 V (283 mV

overpotential)
-

UOR NiF2/Ni2P
1 M KOH + 0.33

M Urea
1.37 V 157.35 mA/cm²

Experimental Protocol (Electrode Preparation and Testing):

Catalyst Ink Preparation: Disperse 4 mg of the NiF2/Ni2P catalyst and 1 mg of carbon black

in a mixture of 950 µL of ethanol and 50 µL of 5 wt% Nafion solution. Sonicate the mixture for

30 minutes to form a homogeneous ink.

Working Electrode Preparation: Drop-cast 10 µL of the catalyst ink onto a glassy carbon

electrode (3 mm diameter) and allow it to dry at room temperature.

Electrochemical Measurements:

Use a three-electrode setup with the prepared catalyst as the working electrode, a

graphite rod as the counter electrode, and a saturated calomel electrode (SCE) as the

reference electrode.

The electrolyte is 1 M KOH for OER and 1 M KOH with 0.33 M urea for UOR.

Record cyclic voltammetry (CV) curves at a scan rate of 5 mV/s.

Perform chronoamperometry to assess the stability of the catalyst.

Experimental Workflow Diagram:
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Workflow for Electrocatalytic Testing

Start

Catalyst Ink Preparation
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Caption: Workflow for evaluating the electrocatalytic performance of NiF2/Ni2P.

Catalyst Synthesis
Synthesis of Nickel(II) Fluoride Pincer Complexes
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Pincer complexes of nickel(II) fluoride are of interest due to their well-defined structures and

potential for unique catalytic activities. The synthesis of these complexes often involves the

preparation of a ligand precursor followed by metallation.

Experimental Protocol (Synthesis of [(PCP-iPr)H]PF6 precursor):

A detailed protocol for the synthesis of the N-heterocyclic carbene-based PCP pincer ligand

precursor, [(PCP-iPr)H]PF6, is as follows. This precursor can be further reacted with a suitable

nickel(0) source to generate the desired nickel(II) complex.[20][21]

Follow literature procedures to synthesize the bis((diisopropylphosphanyl)methyl)-1H-

benzo[d]imidazole precursor.

Protonation: Dissolve the precursor in an appropriate solvent and treat with a strong acid

such as HPF6 to yield the hexafluorophosphate salt, [(PCP-iPr)H]PF6.

Purification: The resulting solid can be purified by recrystallization from a suitable solvent

system.

Note: The subsequent reaction of this precursor with a Ni(0) source like Ni(COD)2 can lead to

the formation of various nickel(II) complexes, including the desired fluoride complex through

appropriate anion exchange or reaction with a fluoride source. Further research and

optimization are often required to obtain the pure nickel(II) fluoride pincer complex.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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